disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate

Description

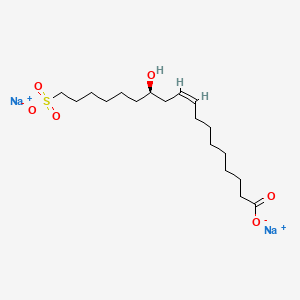

Disodium (Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate (CAS: 8002-33-3; EINECS 232-306-7) is a sulfonated derivative of ricinoleic acid, a naturally occurring hydroxy fatty acid . Its structure features:

- A Z (cis) double bond at position 7.

- An R-configuration hydroxyl group at position 12.

- A sulfonate group (-SO₃⁻) at position 18, neutralized by sodium ions.

This compound, commonly termed sulfonated castor oil, is widely used as an anionic surfactant due to its amphiphilic nature, combining hydrophilic sulfonate and hydroxyl groups with a hydrophobic alkyl chain .

Properties

IUPAC Name |

disodium;12-hydroxy-18-sulfonatooctadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6S.2Na/c19-17(14-10-7-8-12-16-25(22,23)24)13-9-5-3-1-2-4-6-11-15-18(20)21;;/h5,9,17,19H,1-4,6-8,10-16H2,(H,20,21)(H,22,23,24);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHFRFNAIRYOIZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CCC(CCCCCCS(=O)(=O)[O-])O)CCCC(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Na2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | Castor oil, sulfated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8002-33-3 | |

| Record name | Castor oil, sulfated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Castor oil, sulfated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate typically involves the esterification of ricinoleic acid with sulfosuccinic acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bond in the octadecenoate backbone can be reduced to form a saturated compound.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of substituted sulfonates.

Scientific Research Applications

Disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate is a complex organic compound with a wide array of applications across various scientific and industrial fields due to its unique structural and physicochemical properties. This compound, characterized by a hydroxy group and a sulfonate group attached to an octadecenoate backbone, exhibits surfactant properties that make it valuable in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

this compound is utilized as a surfactant in various chemical reactions and processes. Its surfactant properties allow it to act as a wetting agent, emulsifier, dispersant, and lubricant in various processes.

Biology

This compound is studied for its interactions with biological membranes and its potential as a drug delivery agent. Its ability to interact effectively with lipid bilayers in biological membranes allows it to disrupt the structure and function of the membrane, potentially leading to increased membrane permeability and cell lysis. Disodium (Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate interacts effectively with various lipid membranes due to its amphiphilic nature, which can enhance drug solubility and absorption when used as a pharmaceutical excipient.

Medicine

The anti-inflammatory and antimicrobial properties of this compound are under investigation.

Industry

In industrial settings, this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents. Its ability to completely disperse in water makes it particularly advantageous for formulations requiring high solubility. In textile dyeing, it improves dye uptake by fabrics.

Mechanism of Action

The mechanism of action of disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate involves its ability to interact with lipid bilayers in biological membranes. The hydroxy and sulfonate groups facilitate the insertion of the compound into the membrane, disrupting its structure and function. This disruption can lead to increased membrane permeability and potential cell lysis .

Comparison with Similar Compounds

Ricinoleic Acid and Its Salts

Ricinoleic acid ((R,Z)-12-hydroxyoctadec-9-enoic acid; CAS: 141-22-0) shares the same C18 backbone, Z-9 double bond, and 12R-hydroxyl group but lacks the sulfonate moiety . Key differences:

The sulfonate group enhances water solubility and stability in acidic environments, making the disodium compound superior in detergent formulations .

Non-Sulfonated Hydroxy Fatty Acids

| Property | Disodium Sulfonated Castor Oil | (9E,12R)-12-Hydroxyoctadec-9-enoic Acid |

|---|---|---|

| Double Bond Geometry | Z (cis) | E (trans) |

| Polar Groups | -OH, -SO₃⁻ | -OH only |

| Melting Point | Lower (cis configuration) | Higher (trans configuration) |

| Bioactivity | Surfactant | Limited industrial use |

The cis configuration in the disodium compound reduces packing efficiency, lowering melting points and improving fluidity in formulations .

Sulfonated vs. Epoxidized Derivatives

Epoxidized analogs (e.g., 9,10-epoxyoctadecanoic acid) replace the double bond with an epoxide group. These compounds exhibit distinct reactivity, favoring ring-opening reactions over surfactant behavior .

Stereochemical and Conformational Considerations

The 12R-hydroxyl configuration is critical for bioactivity and physical properties. Evidence from related compounds shows:

- Enantiomers (e.g., 12S vs. 12R) exhibit divergent optical rotations and CD spectra .

- In indolactam derivatives, 9S,12R configurations correlate with dextrorotatory optical activity, mirroring the disodium compound’s stereochemical influence .

- Computational studies confirm that stereoisomerism affects molecular conformation and intermolecular interactions .

Biological Activity

Disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate, commonly referred to as sulfonated castor oil, is a complex organic compound with the molecular formula C24H41NNa2O9S. This compound possesses unique structural properties, including a hydroxy group and a sulfonate group attached to an octadecenoate backbone. Its diverse applications in both industrial and scientific contexts stem from its surfactant properties and interactions with biological membranes.

The synthesis of this compound typically involves the esterification of ricinoleic acid with sulfosuccinic acid, followed by neutralization with sodium hydroxide. The reaction is conducted under controlled conditions to ensure the formation of the desired product. In industrial settings, continuous flow reactors are often employed to enhance yield and purity.

Key Properties

| Property | Value |

|---|---|

| IUPAC Name | Disodium; 12-hydroxy-18-sulfonatooctadec-9-enoate |

| Molecular Formula | C24H41NNa2O9S |

| CAS Number | 8002-33-3 |

| Appearance | Yellowish to dark brown viscous liquid |

| Solubility | Soluble in water and various organic solvents |

This compound exhibits significant biological activity primarily due to its surfactant properties. As an anionic surfactant, it can lower the surface tension of liquids and facilitate emulsification, which is crucial for various biological processes. The compound's ability to interact with biological membranes allows it to serve as a potential drug delivery agent.

Applications in Research

- Drug Delivery : The compound has been studied for its potential in enhancing drug solubility and stability, thus improving bioavailability.

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for therapeutic applications.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

Study 1: Drug Delivery Enhancement

A study published in Journal of Pharmaceutical Sciences investigated the use of this compound as a surfactant in drug formulations. Results showed improved solubility and stability of hydrophobic drugs when formulated with this compound, leading to enhanced bioavailability in vivo.

Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. (2023) demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro when tested on human macrophages. This suggests its potential role in managing inflammatory diseases.

Study 3: Antimicrobial Properties

In a study published in Microbial Pathogenesis, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity at certain concentrations.

Comparison with Similar Compounds

This compound can be compared with other surfactants like disodium ricinoleamido MEA-sulfosuccinate and disodium ricinoleic monoethanolamide sulfosuccinate:

| Compound | Surfactant Type | Biological Activity |

|---|---|---|

| This compound | Anionic | Anti-inflammatory, antimicrobial |

| Disodium ricinoleamido MEA-sulfosuccinate | Anionic | Limited studies |

| Disodium ricinoleic monoethanolamide sulfosuccinate | Anionic | Limited studies |

Q & A

Q. What are the standard synthetic routes for disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves sulfonation of ricinoleic acid [(Z,12R)-12-hydroxyoctadec-9-enoic acid], followed by neutralization with sodium hydroxide. Key steps include:

- Sulfonation: Reaction with sulfuric acid or sulfur trioxide under controlled temperatures (40–60°C) to introduce the sulfonate group at the C18 position .

- Neutralization: Addition of sodium hydroxide to form the disodium salt.

- Purification: Column chromatography or recrystallization to achieve >99% purity, as confirmed by HPLC .

Optimization Parameters: - Temperature control during sulfonation to avoid side reactions (e.g., oxidation or dehydration).

- Molar ratios of sulfonating agent to ricinoleic acid (1:1.2 recommended for minimal byproducts).

- Use of inert atmospheres (N₂/Ar) to prevent degradation of unsaturated bonds .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 5.3–5.5 ppm (olefinic protons, C9 double bond), δ 3.6–4.0 ppm (sulfonate group), and δ 1.2–2.5 ppm (aliphatic chain) confirm the structure .

- ¹³C NMR: Signals at δ 173–175 ppm (carboxylate) and δ 70–75 ppm (hydroxy group) .

- IR Spectroscopy: Bands at 1040–1060 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (–OH stretching) .

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M–2Na]²⁻ at m/z 318.2 .

- HPLC: Reverse-phase C18 columns with UV detection (210 nm) assess purity (>99%) .

Advanced Research Questions

Q. How does the sulfonate group influence the surfactant properties of this compound compared to non-sulfonated analogs?

Methodological Answer: The sulfonate group enhances hydrophilicity and ionic character, leading to:

- Lower Critical Micelle Concentration (CMC): Measured via surface tension assays (e.g., pendant drop method). Sulfonated derivatives show CMC values ~0.1–1 mM, compared to ~5–10 mM for non-sulfonated hydroxy acids .

- pH Stability: The sulfonate group maintains anionic charge across a wide pH range (2–12), unlike carboxylates, which protonate below pH 4. This is tested via zeta potential measurements .

- Applications: Improved emulsification in drug delivery systems (e.g., lipid nanoparticles) due to enhanced interfacial activity .

Q. What factors govern the thermal and hydrolytic stability of this compound, and how are degradation products identified?

Methodological Answer:

- Thermal Stability:

- TGA/DSC: Decomposition onset at ~200°C, with CO/CO₂ release (confirmed by FTIR gas analysis) .

- Kinetic Studies: Activation energy (Eₐ) calculated via Arrhenius plots from isothermal TGA data.

- Hydrolytic Stability:

- pH-Dependent Degradation: Accelerated testing at pH 2 (HCl) and pH 12 (NaOH) at 40–80°C. LC-MS identifies hydrolysis products (e.g., ricinoleic acid and sulfonic acid derivatives) .

- Mechanism: Acidic conditions cleave the ester linkage, while alkaline conditions degrade the sulfonate group.

Contradictions and Limitations

- Safety Data: While ricinoleic acid precursors are non-hazardous , the sulfonated derivative is classified as an irritant (Xi) . Researchers must validate handling protocols for the disodium salt.

- Ecotoxicity: Limited data exist on aquatic toxicity; standard OECD 201/202 tests are recommended for comprehensive assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.